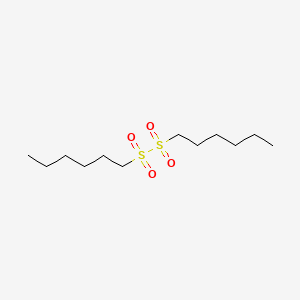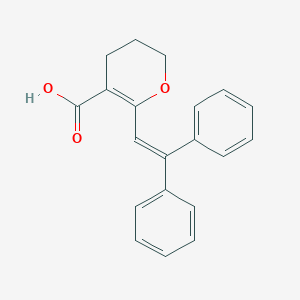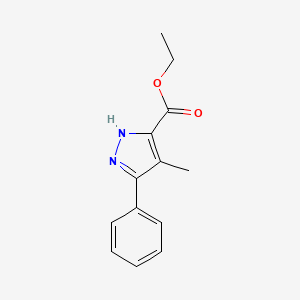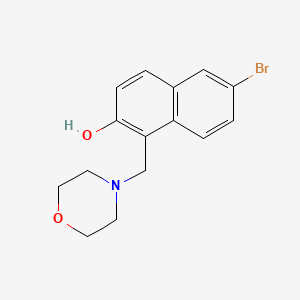
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- is a brominated derivative of naphthalenol, which is a compound containing a naphthalene ring system with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- typically involves the bromination of 2-naphthalenol followed by the introduction of the morpholinylmethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
The introduction of the morpholinylmethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the brominated naphthalenol with morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-bromo-1-(4-morpholinylmethyl)-2-naphthalenone.
Reduction: Formation of 2-naphthalenol, 6-hydro-1-(4-morpholinylmethyl)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or dye due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to various biochemical effects. The bromine atom and morpholinylmethyl group can enhance its binding affinity and specificity towards certain molecular targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenol, 6-bromo-:
2-Naphthalenol, 1-(4-morpholinylmethyl)-: Lacks the bromine atom, which may affect its reactivity and binding properties.
6-Bromo-2-naphthol: Lacks the morpholinylmethyl group, which may limit its use in certain applications.
Uniqueness
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- is unique due to the presence of both the bromine atom and the morpholinylmethyl group
Propiedades
Número CAS |
63221-02-3 |
|---|---|
Fórmula molecular |
C15H16BrNO2 |
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
6-bromo-1-(morpholin-4-ylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H16BrNO2/c16-12-2-3-13-11(9-12)1-4-15(18)14(13)10-17-5-7-19-8-6-17/h1-4,9,18H,5-8,10H2 |
Clave InChI |
NNWSWCYZKPSEBI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(C=CC3=C2C=CC(=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)

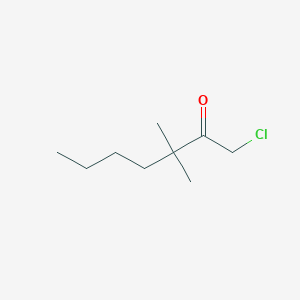
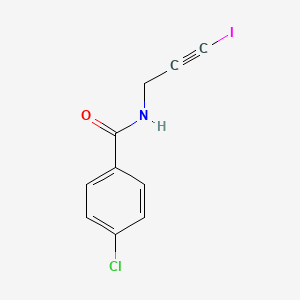
![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![Methyl hydroxy[(methoxycarbonyl)amino]acetate](/img/structure/B14501003.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)

![N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14501026.png)
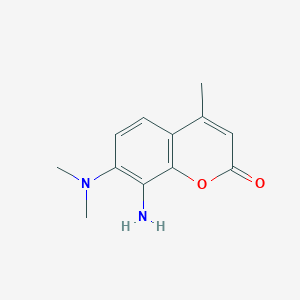
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
